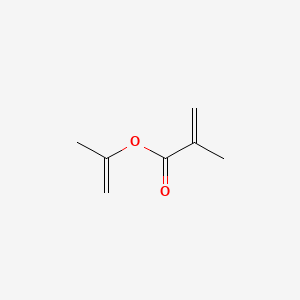
2-Propenoic acid, 2-methyl-, 1-methylethenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylvinyl methacrylate, also known as prop-1-en-2-yl 2-methylprop-2-enoate, is an organic compound with the molecular formula C7H10O2. It is a member of the methacrylate family, which is widely used in the production of polymers and copolymers. This compound is characterized by its ability to undergo polymerization, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylvinyl methacrylate can be synthesized through the esterification of methacrylic acid with isobutylene. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 1-Methylvinyl methacrylate often involves the oxidation of iso-butylene or tert-butyl alcohol to methacrolein, followed by further oxidation to methacrylic acid. The methacrylic acid is then esterified with isobutylene to produce 1-Methylvinyl methacrylate. This process is typically carried out in large-scale reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Methylvinyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.
Oxidation: It can be oxidized to form methacrylic acid.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can react with 1-Methylvinyl methacrylate under mild conditions.
Major Products Formed
Polymerization: Polymethyl methacrylate (PMMA) or copolymers.
Oxidation: Methacrylic acid.
Substitution: Various substituted methacrylates depending on the nucleophile used.
Scientific Research Applications
1-Methylvinyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the production of dental materials, bone cements, and other medical implants.
Mechanism of Action
The primary mechanism of action of 1-Methylvinyl methacrylate involves its ability to undergo polymerization. The compound contains a vinyl group that can participate in free radical polymerization, leading to the formation of long polymer chains. This process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization proceeds through a chain reaction mechanism, where the vinyl group of 1-Methylvinyl methacrylate reacts with the growing polymer chain, resulting in the formation of polymethyl methacrylate (PMMA) or copolymers .
Comparison with Similar Compounds
1-Methylvinyl methacrylate can be compared with other methacrylate compounds such as:
Methyl methacrylate: Similar in structure but lacks the methyl group on the vinyl moiety. It is widely used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Contains an ethyl group instead of a methyl group. It is used in the production of polymers with different properties compared to those derived from 1-Methylvinyl methacrylate.
Butyl methacrylate: Contains a butyl group, leading to polymers with increased flexibility and lower glass transition temperatures.
The uniqueness of 1-Methylvinyl methacrylate lies in its specific structure, which imparts distinct properties to the resulting polymers, such as enhanced chemical resistance and mechanical strength .
Properties
CAS No. |
93942-70-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
prop-1-en-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O2/c1-5(2)7(8)9-6(3)4/h1,3H2,2,4H3 |
InChI Key |
PKFBISBCCISXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















